molecular formula C9H16N2O2 B068550 Ethenyl 4-ethylpiperazine-1-carboxylate CAS No. 175528-93-5

Ethenyl 4-ethylpiperazine-1-carboxylate

Cat. No.: B068550
CAS No.: 175528-93-5
M. Wt: 184.24 g/mol
InChI Key: VPFZJXKGQKMADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethenyl 4-ethylpiperazine-1-carboxylate (hypothetical structure: C₉H₁₅N₂O₂) is a piperazine derivative featuring an ethyl group at the 4-position of the piperazine ring and an ethenyl (vinyl) ester moiety at the 1-position. While direct evidence for this compound is absent in the provided literature, its structural analogs—primarily ethyl-substituted piperazine carboxylates—are well-documented. These analogs vary in substituents, influencing their physicochemical properties, reactivity, and applications in medicinal chemistry, materials science, and organic synthesis .

Properties

CAS No.

175528-93-5

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethenyl 4-ethylpiperazine-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-3-10-5-7-11(8-6-10)9(12)13-4-2/h4H,2-3,5-8H2,1H3

InChI Key

VPFZJXKGQKMADO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)OC=C

Canonical SMILES

CCN1CCN(CC1)C(=O)OC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Features

Piperazine derivatives are characterized by their six-membered diamine ring. Key structural variations include:

  • Ester groups : Ethyl, ethenyl, or substituted phenyl esters at the 1-position.
  • N-substituents : Ethyl, methyl, aryl, or sulfonamide groups at the 4-position.
Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 1 / Position 4) Molecular Formula Molecular Weight (g/mol) Key References
Ethenyl 4-ethylpiperazine-1-carboxylate Ethenyl ester / Ethyl C₉H₁₅N₂O₂ 183.23 N/A
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Ethyl ester / 4-Nitrophenyl C₁₃H₁₇N₃O₄ 279.29
Ethyl 4-methylpiperazine-1-carboxylate Ethyl ester / Methyl C₈H₁₅N₂O₂ 171.22
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Ethyl ester / Indole-carbonyl C₁₆H₁₉N₃O₃ 301.34
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Ethyl ester / Complex oxoethyl-piperidine C₂₉H₃₄N₄O₅ 534.61

Physicochemical and Functional Properties

  • Solubility and Polarity :
    • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () has reduced solubility in polar solvents due to its nitroaryl group, whereas methyl or ethyl substituents (e.g., ) enhance hydrophobicity .
  • Biological Activity :
    • 1-Arylsulfonyl-4-phenylpiperazine derivatives () show enzyme inhibitory activity, suggesting that substituent bulk and electronic effects modulate bioactivity .

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